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Compound of Interest

Compound Name: Scandium oxide

Cat. No.: B078117

Audience: Researchers, scientists, and professionals in semiconductor manufacturing, optics,
and materials science.

Introduction

Scandium oxide (Sc203) is a rare-earth oxide gaining significant attention for its unique
combination of properties, including a high dielectric constant (k = 13-17), a wide bandgap
(~6.0 eV), excellent thermal stability, and a high refractive index.[1][2] These characteristics
make it a promising material for a variety of advanced applications, such as high-k gate
dielectrics in next-generation transistors, passivation layers for GaN-based devices, and high-
performance optical coatings for UV applications.[3][4][5]

Atomic Layer Deposition (ALD) has emerged as the premier technique for depositing Sc20s3
thin films.[6] ALD is a vapor phase deposition method based on sequential, self-limiting surface
reactions.[3] This process allows for the growth of highly conformal, uniform, and pinhole-free
films with precise, atomic-level thickness control, which is critical for modern nanoscale
devices.[3][7] This document provides a comprehensive overview of the ALD process for
Sc203, including precursor chemistries, deposition protocols, and film properties.

The ALD Process for Scandium Oxide

The ALD process for Sc203, like other metal oxides, consists of repeated cycles, with each
cycle comprising four distinct steps:
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» Pulse A (Scandium Precursor): A volatile scandium-containing precursor is pulsed into the
reactor. It reacts with the functional groups (e.g., hydroxyls, -OH) on the substrate surface in
a self-terminating reaction.

e Purge 1 (Inert Gas): An inert gas, typically nitrogen (Nz2) or argon (Ar), is flowed through the
chamber to remove any unreacted precursor and gaseous byproducts.

e Pulse B (Oxidant): An oxidizing agent, such as water (H20) or ozone (Os), is pulsed into the
reactor. It reacts with the precursor molecules on the surface to form a layer of scandium
oxide and regenerate the surface functional groups.

e Purge 2 (Inert Gas): The inert gas is used again to purge the excess oxidant and reaction
byproducts.

Repeating this cycle builds the Sc20s film layer by layer, with the thickness determined by the
number of cycles performed.[3]
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A diagram of the four-step ALD cycle for Sc203 deposition.

Deposition Parameters and Film Properties

The quality, properties, and growth rate of Sc20s films are highly dependent on the choice of
precursors and deposition conditions. A variety of scandium precursors have been successfully
employed, each with its own optimal process window.

Precursor Chemistries

Successful ALD precursors must be volatile, thermally stable within the deposition temperature
window, and highly reactive with the substrate surface.[6] Several classes of compounds have
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been investigated for Sc203 ALD.[8]

e [(-diketonates: Sc(thd)s (thd = 2,2,6,6-tetramethyl-3,5-heptanedione) is a common solid
precursor that typically requires an ozone-based process.[9]

¢ Cyclopentadienyls: (CsHs)3Sc (ScCps) and its derivatives like Sc(MeCp)s are highly reactive
and can be used with water, often yielding higher growth rates.[2][9]

o Amidinates: Scandium tris(N,N'-diisopropylacetamidinate) is a newer precursor noted for its
high thermal stability and ability to produce pure films with water.[1][4]

Summary of ALD Processes

The table below summarizes quantitative data from various reported Sc20s ALD processes,
providing a comparative overview of key parameters and resulting film properties.

Substrate  Growth . Dielectric  Impurity
Sc . Refractiv
Oxidant Temp. Per Cycle Constant  Levels
Precursor e Index
(°C) (Alcycle) (k) (at.%)
C<01,H
<0.1
Sc(thd)s Os 335- 375 0.125 - -
(@375°C)
[°]
C=0.1,H
(CsHs)sSc H20 250 - 350 0.75 - -
= 0.3-0.5[9]
Scandium
tris(N,N'-
.. C<05,N
diisopropyl H20 290 0.3 1.8 ~17
L <0.5[1]
acetamidin
ate)
Sc(MeC Complex C=1.0-
(Mecp) o, 225.275 O - -
(Me2pz) growth)? 1.3[3]

1Growth rate was difficult to quantify due to concurrent reactions with the SiO2 substrate.[3]
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Experimental Protocols

This section provides a general protocol for the deposition of Sc20s thin films using a thermal
ALD reactor, followed by a more specific example process.

General ALD Protocol

e Substrate Preparation:
o Select an appropriate substrate (e.g., Si(100), GaN, quartz).

o Clean the substrate to remove organic and particulate contamination. For silicon, a
standard RCA clean followed by a dilute HF dip to remove the native oxide is common.[4]
For other substrates, a sequence of solvent cleaning (acetone, isopropanol) followed by
UV-ozone treatment can be effective.[4]

o Immediately load the cleaned substrate into the ALD reactor load-lock to minimize re-
exposure to ambient conditions.

e System Setup:
o Pump the reactor to its base pressure (< 10~> Torr).

o Heat the reactor walls and substrate to the desired deposition temperature (e.g., 250-350
°C).[9]

o Heat the scandium precursor to a temperature sufficient to achieve adequate vapor
pressure (e.g., 150-160 °C for amidinate precursors).[1][4] Ensure all precursor delivery
lines are heated to prevent condensation.

o Deposition:
o Stabilize the reactor pressure by flowing the inert purge gas (e.g., N2).

o Begin the ALD supercycle, programming the desired number of cycles to achieve the
target film thickness. A typical cycle might consist of:

= Sc Precursor Pulse: 0.5 - 2.0 seconds
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» N2 Purge: 5 - 20 seconds
» Oxidant (H20/03) Pulse: 0.5 - 2.0 seconds

= N2 Purge: 10 - 30 seconds

o Note: Pulse and purge times must be optimized for the specific reactor geometry and
precursors to ensure self-limiting growth.[9]

e Cooldown and Unloading:
o After the final cycle, cool the system down under an inert gas flow.

o Vent the chamber and unload the coated substrate for characterization.

Example Protocol: Amidinate/H20 Process

This example is based on the process using Scandium tris(N,N’-diisopropylacetamidinate) and
water.[1]

Sc Precursor: Scandium tris(N,N'-diisopropylacetamidinate), heated to 150 °C.[1]

e Oxidant: Deionized Hz0, held at room temperature.

e Substrate Temperature: 290 °C.[1]

e Substrate: HF-last Si(100).[1]

e ALD Cycle:

[¢]

Sc precursor pulse: 2.0 s

[¢]

N2 purge: 10 s

[e]

H20 pulse: 1.0 s

o

N2 purge: 20 s

« Expected GPC: ~0.3 A/cycle.[1]
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e Target: For a 10 nm film, 333 cycles would be required.

Film Characterization Workflow

Post-deposition characterization is essential to confirm the thickness, structure, composition,
and properties of the Sc20s film.

Click to download full resolution via product page

A typical workflow for Sc20s thin film deposition and characterization.

e Spectroscopic Ellipsometry: A non-destructive optical technique used to measure film
thickness and refractive index.

» X-Ray Diffraction (XRD): Used to determine the crystallinity and phase of the film. As-
deposited ALD films can be amorphous or polycrystalline depending on the deposition
temperature.[1][10]

» Atomic Force Microscopy (AFM): Provides information on the surface topography and root-
mean-square (RMS) roughness. ALD films are typically very smooth, with RMS roughness
often in the sub-nanometer range.[1][10]
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o X-Ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine
the elemental composition, chemical states, and stoichiometry (O/Sc ratio) of the film, as well
as to quantify impurities like carbon.[3]

o Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements: For electronic
applications, metal-insulator-metal (MIM) or metal-insulator-semiconductor (MIS) capacitor
structures are fabricated to measure the dielectric constant, leakage current density, and
breakdown field.[1][11]

Summary

Atomic layer deposition is a powerful and precise method for producing high-quality scandium
oxide thin films for a range of demanding applications. By carefully selecting precursors and
optimizing process parameters, it is possible to grow Sc20s films with tailored thickness, low
impurity content, and excellent electrical and optical properties. The protocols and data
presented in this note serve as a valuable starting point for researchers and engineers working
to integrate this promising high-k material into advanced technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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